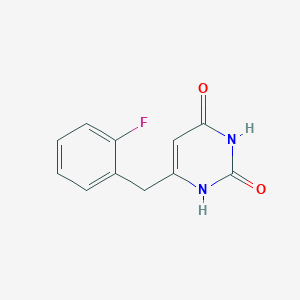6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione
CAS No.: 2097964-17-3
Cat. No.: VC3206454
Molecular Formula: C11H9FN2O2
Molecular Weight: 220.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2097964-17-3 |
|---|---|
| Molecular Formula | C11H9FN2O2 |
| Molecular Weight | 220.2 g/mol |
| IUPAC Name | 6-[(2-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C11H9FN2O2/c12-9-4-2-1-3-7(9)5-8-6-10(15)14-11(16)13-8/h1-4,6H,5H2,(H2,13,14,15,16) |
| Standard InChI Key | BCSSDPNMRDAXHD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CC2=CC(=O)NC(=O)N2)F |
| Canonical SMILES | C1=CC=C(C(=C1)CC2=CC(=O)NC(=O)N2)F |
Introduction
Chemical Structure and Classification
6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione belongs to the class of pyrimidine derivatives, specifically pyrimidine-2,4-diones, which share structural similarity with naturally occurring pyrimidine bases. The compound features a pyrimidine-2,4-dione core (also known as a uracil structure) with a 2-fluorobenzyl substituent at position 6. This creates a molecule with both heterocyclic and aromatic characteristics, positioning it within the broader family of fluorinated nitrogen-containing heterocycles.
The core structure consists of a six-membered pyrimidine ring with two carbonyl groups at positions 2 and 4, and a 2-fluorobenzyl group at position 6. The presence of the fluorine atom in the benzyl group likely enhances the compound's lipophilicity, which may influence its pharmacokinetic properties and interactions with biological targets. The compound's structure suggests potential for hydrogen bonding through the pyrimidine-2,4-dione moiety, which could be significant for biological activity.
Structural Comparison with Related Compounds
While distinct from other fluorinated pyrimidine derivatives, this compound shares structural elements with related molecules such as 6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione and 6-amino-3-(2-fluorobenzyl)-1H-pyrimidine-2,4-dione. The key difference from 6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione lies in the presence of a methylene (-CH2-) linker between the pyrimidine ring and the fluorophenyl group. This linker potentially provides greater conformational flexibility compared to the directly attached fluorophenyl group.
Physical and Chemical Properties
Understanding the physicochemical properties of 6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione is essential for evaluating its potential applications in research and drug development.
Molecular Properties
Based on its chemical structure, 6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione likely has properties comparable to similar fluorinated pyrimidine derivatives. The predicted molecular formula would be C11H9FN2O2, with an estimated molecular weight of approximately 220.20 g/mol. This estimation draws from the structural analysis of related compounds such as 6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, which has a molecular weight of 206.17 g/mol.
Solubility and Physical State
Like other pyrimidine-2,4-dione derivatives, this compound is likely to exist as a crystalline solid at room temperature. The presence of the fluorine atom in the benzyl group would be expected to enhance lipophilicity compared to non-fluorinated analogues, potentially affecting solubility in various solvents. The compound would likely have moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), limited solubility in alcohols, and poor solubility in water.
Stability and Reactivity
The compound would be expected to demonstrate reasonable chemical stability under normal laboratory conditions. The pyrimidine-2,4-dione core typically exhibits stability to mild acidic and basic conditions, though prolonged exposure to strong acids or bases might lead to hydrolysis of the ring structure.
Synthesis Methodologies
Key Reaction Conditions
For the synthesis of similar pyrimidine derivatives, microwave-assisted reactions have proven effective, as evidenced by procedures used for related compounds . Typical reaction conditions might include:
-
Temperature ranges of 170-210°C for key coupling steps
-
Use of polar solvents such as N,N-dimethylaniline or nitrobenzene
-
Reaction monitoring via TLC and LC-MS
-
Purification by flash chromatography on silica gel or recrystallization
Biological and Pharmacological Properties
Structure-Activity Relationships
The relationship between structure and activity in fluorinated pyrimidine derivatives suggests several potential pharmacological implications for 6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione:
-
The pyrimidine-2,4-dione core provides a scaffold that can interact with numerous biological targets, including enzymes and receptors involved in nucleotide metabolism
-
The fluorine atom in the benzyl group may enhance binding affinity through electron-withdrawing effects and the formation of unique interactions with target proteins
-
The methylene linker between the pyrimidine and fluorophenyl moieties potentially provides conformational flexibility that could influence target selectivity
Related compounds such as 6-(2-fluorophenyl)pyrimidine-2,4(1H,3H)-dione have shown promise in therapeutic areas including oncology and cardiovascular diseases. The structural similarity suggests that 6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione might exhibit comparable therapeutic potential, though with distinct activity profiles due to the additional methylene linker.
Research Applications and Future Directions
Analytical Applications
In addition to biological applications, fluorinated pyrimidine derivatives like 6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione may serve as valuable analytical tools. The fluorine atom can function as a sensitive probe in 19F NMR studies, potentially allowing for detailed investigation of compound-target interactions.
Future Research Directions
Future studies on 6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione might productively focus on:
-
Development of efficient and scalable synthesis methods
-
Comprehensive physical characterization
-
Screening against diverse biological targets to identify potential therapeutic applications
-
Molecular modeling studies to understand binding modes with potential targets
-
Structure-activity relationship studies through the synthesis of analogues with modifications to the benzyl group or pyrimidine core
| Property | Value/Description | Notes |
|---|---|---|
| Compound Name | 6-(2-fluorobenzyl)pyrimidine-2,4(1H,3H)-dione | Systematic name |
| Molecular Formula | C11H9FN2O2 (predicted) | Based on structural analysis |
| Molecular Weight | ~220.20 g/mol (estimated) | Calculated from molecular formula |
| Physical State | Likely crystalline solid | Typical for related compounds |
| Solubility | Moderate in polar organic solvents; limited in water | Predicted based on structure |
| LogP | Estimated 1.0-2.0 | Prediction based on similar structures |
| Pharmacological Class | Pyrimidine derivative | Heterocyclic compound |
| Potential Activities | Enzyme inhibition, potential anticancer, antiviral | Based on related structures |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume